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Compound of Interest

Compound Name: H-Trp-Pro-Tyr-OH

Cat. No.: B1443727 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR)

of analogs of the endogenous opioid peptide endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH₂). While

the initial query focused on H-Trp-Pro-Tyr-OH, the available scientific literature extensively

covers the closely related and potent µ-opioid receptor agonist, endomorphin-1. The data

presented here, derived from various experimental studies, offers valuable insights into the

structural modifications that influence the binding affinity, potency, and metabolic stability of

these peptides, which can inform the rational design of novel analgesics.

Quantitative Data Summary
The following table summarizes the in vitro binding affinities (Ki) at the µ-opioid receptor (MOR)

and in some cases, the δ-opioid receptor (DOR), for a selection of endomorphin-1 analogs. The

data is compiled from radioligand binding assays.
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Analog
Name/Modifica
tion

Sequence

µ-Opioid
Receptor
Affinity (Ki,
nM)

δ-Opioid
Receptor
Affinity (Ki,
nM)

Reference

Endomorphin-1

(EM-1)

H-Tyr-Pro-Trp-

Phe-NH₂
1.11 - [1]

GAGPC

Nα-Amidino-Tyr-

D-Ala-Gly-Trp-p-

Cl-Phe-NH₂

~0.78 - [2]

Lipo-

Endomorphin-1

Derivative

2-

aminodecanoyl-

Tyr-Pro-Trp-Phe-

NH₂

- - [3]

Cyclic

Glycopeptide

Analog (A1)

Cyclo(Glc-Ser)-

Tyr-Pro-Trp-Phe

~5 (relative to

control)
- [4]

Cyclic

Glycopeptide

Analog (A2)

Cyclo(Glc-Glc-

Ser)-Tyr-Pro-Trp-

Phe

~5 (relative to

control)
- [4]

Cyclic

Glycopeptide

Analog (A7)

Cyclo(Glc-Ser)-

Tyr-Pro-Trp-Phe-

(Glc)

~5 (relative to

control)
- [4]

[D-Pro²]EM-2
H-Tyr-D-Pro-

Phe-Phe-NH₂

24.3 - 2755 (for

various D-amino

acid

substitutions)

- [5]

LAA-Hybrid

Peptide

(Compound 5)

C10LAA-Tyr-Pro-

Trp-Phe-Gly-

Leu-Met-NH₂

3.87 - [6]

Note: '-' indicates data not available in the cited source. Ki values are indicative and can vary

based on experimental conditions.
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Key Structure-Activity Relationship Insights:
N-terminal Modification: Guanidino modification at the N-terminus, as seen in GAGPC, can

enhance µ-opioid receptor affinity.[2] Lipidation with a C10-lipoamino acid (LAA) also leads to

potent µ-opioid receptor binding and increased metabolic stability.[6]

Proline Substitution: Replacement of L-Pro at position 2 with D-Ala-Gly in GAGPC resulted in

a potent analog.[2] However, substitution with other D-amino acids in endomorphin-2

analogs generally led to decreased binding affinity.[5]

Phenylalanine Modification: Chlorination of the phenylalanine at position 4 in GAGPC

contributed to its high activity.[2]

Cyclization and Glycosylation: Cyclization and glycosylation of endomorphin-1 analogs can

maintain high MOR affinity and selectivity, and in some cases, improve blood-brain barrier

penetration.[4][7][8]

Backbone Modification: The introduction of a methylene bridge between the nitrogen atoms

of the two phenylalanine residues in an endomorphin-2 analog resulted in a loss of binding to

both µ- and δ-opioid receptors, highlighting the importance of conformational flexibility.[9]

Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
This protocol is a generalized procedure based on common practices described in the

literature.[10][11]

Objective: To determine the binding affinity (Ki) of test compounds for opioid receptors (µ, δ, κ).

Materials:

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rodent

brain tissue).

Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR, [³H]DPDPE for

DOR, [³H]U69,593 for KOR).
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Test compounds (endomorphin-1 analogs).

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Non-specific binding control (e.g., naloxone).

Glass fiber filters.

Scintillation cocktail and scintillation counter.

Procedure:

Prepare serial dilutions of the test compounds.

In a reaction tube, add the cell membranes, the specific radioligand at a concentration near

its Kd, and either the test compound, buffer (for total binding), or a high concentration of a

non-specific ligand like naloxone (for non-specific binding).

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach

equilibrium (e.g., 60 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester. This separates the bound from the free radioligand.

Wash the filters rapidly with ice-cold incubation buffer to remove any unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration to generate a competition curve.

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Tail-Flick Test for Antinociception
This protocol is a standard method for assessing the analgesic effects of compounds in

rodents.[2]

Objective: To evaluate the antinociceptive (pain-relieving) properties of endomorphin-1 analogs.

Materials:

Male mice or rats.

Tail-flick analgesia meter.

Test compounds (endomorphin-1 analogs) dissolved in a suitable vehicle (e.g., saline).

Positive control (e.g., morphine).

Vehicle control.

Procedure:

Habituate the animals to the testing apparatus.

Measure the baseline tail-flick latency by focusing a beam of radiant heat onto the ventral

surface of the tail and recording the time it takes for the animal to flick its tail away. A cut-off

time is set to prevent tissue damage.

Administer the test compound, positive control, or vehicle control to the animals via a specific

route (e.g., intracerebroventricularly, intravenously, or subcutaneously).

At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes),

measure the tail-flick latency again.

The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE),

calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline
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latency)] x 100.

Dose-response curves can be generated to determine the ED₅₀ (the dose that produces 50%

of the maximum possible effect).

Signaling Pathway
The binding of endomorphin-1 and its analogs to the µ-opioid receptor (MOR), a G-protein

coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately

lead to the analgesic effect.

Caption: Opioid receptor signaling pathway initiated by an agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Original endomorphin-1 analogues exhibit good analgesic effects - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. pubs.acs.org [pubs.acs.org]

5. researchgate.net [researchgate.net]

6. Synthesis, biological activity and structure-activity relationship of endomorphin-
1/substance P derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Cyclic Glycopeptide Analogs of Endomorphin-1 Provide Highly Effective Antinociception in
Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Cyclic Glycopeptide Analogs of Endomorphin-1 Provide Highly Effective Antinociception in
Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. 3.3. Biology—Opioid Binding Assay [bio-protocol.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1443727?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/Endomorphin_1.html
https://pubmed.ncbi.nlm.nih.gov/28256374/
https://pubmed.ncbi.nlm.nih.gov/28256374/
https://www.researchgate.net/figure/Competitive-radioligand-binding-of-endomorphin-1-and-its-analogs-to-MOP_fig13_230716303
https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00315
https://www.researchgate.net/publication/232360897_Synthesis_of_Stereoisomeric_Analogues_of_Endomorphin-2_H-Tyr-Pro-Phe-Phe-NH2_and_Examination_of_Their_Opioid_Receptor_Binding_Activities_and_Solution_Conformation
https://pubmed.ncbi.nlm.nih.gov/23022277/
https://pubmed.ncbi.nlm.nih.gov/23022277/
https://pubmed.ncbi.nlm.nih.gov/39411536/
https://pubmed.ncbi.nlm.nih.gov/39411536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11472388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11472388/
https://www.researchgate.net/publication/257907329_Structural_comparison_of_endomorphin-2_and_its_conformationally_restricted_analog_Tyr-Pro-Phe-Phe-NH2
https://bio-protocol.org/exchange/minidetail?id=10745525&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI
Bookshelf [ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Structure-Activity Relationship of Endomorphin-1
Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1443727#structure-activity-relationship-of-h-trp-pro-
tyr-oh-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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